molecular formula C10H16O3 B1331090 Butyl 2-oxocyclopentanecarboxylate CAS No. 6627-69-6

Butyl 2-oxocyclopentanecarboxylate

Cat. No. B1331090
CAS RN: 6627-69-6
M. Wt: 184.23 g/mol
InChI Key: QYSLBQOEWQZYPF-UHFFFAOYSA-N
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Description

Butyl 2-oxocyclopentanecarboxylate (BCP) is an organic compound belonging to the family of cyclic ketones. It is a colorless liquid with a characteristic odor and a wide range of uses in the chemical industry. BCP is used as a solvent, a fuel, a lubricant, and a surfactant. It is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and polymers.

Scientific Research Applications

  • Catalytic Applications in Organic Chemistry
    Butyl 2-oxocyclopentanecarboxylate has been studied for its role in organic synthesis. For instance, its derivatives are used in aerobic epoxidation processes. Jacobsen-type complexes of cobalt(II) and manganese(III) form active catalysts for alkene epoxidation, and alkyl-1-hydroxy-2-oxocyclopentanecarboxylates are produced as co-oxidation products in these reactions (Rhodes et al., 1997).

  • Corrosion Inhibition
    Derivatives of butyl 2-oxocyclopentanecarboxylate, such as 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, have shown effectiveness as corrosion inhibitors. They are particularly useful for protecting mild steel in acidic environments, displaying high inhibitor efficiency and acting as mixed-type inhibitors (Moretti, Guidi, & Fabris, 2013).

  • ontitis (Murakami et al., 2006).

properties

IUPAC Name

butyl 2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-3-7-13-10(12)8-5-4-6-9(8)11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSLBQOEWQZYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289303
Record name butyl 2-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-oxocyclopentanecarboxylate

CAS RN

6627-69-6
Record name NSC60218
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Record name butyl 2-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYL 2-CYCLOPENTANONE-1-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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